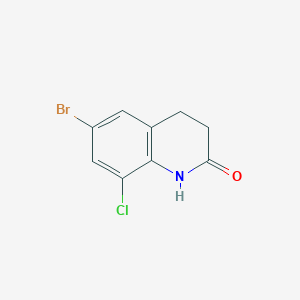

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one

概要

説明

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that contains both bromine and chlorine atoms. It is also known as 6-bromo-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid or simply as BCDQ. The synthesis of this compound is complex and involves several steps, but it has been successfully achieved through various methods.

科学的研究の応用

Synthetic Pathways and Chemistry

The compound is utilized in synthetic chemistry as a precursor in various chemical reactions. For instance, it plays a crucial role in the Knorr synthesis of quinoline derivatives, where it is prepared through a series of steps involving the condensation between β-keto esters and bromoaniline, followed by cyclization. This process highlights its importance in synthesizing structurally complex quinolines, essential in medicinal chemistry and material science (Wlodarczyk et al., 2011). Moreover, its incorporation into novel chelating ligands through the Friedländer approach demonstrates its versatility in forming bidentate and tridentate ligands, which are pivotal in coordination chemistry and catalysis (Hu, Zhang, & Thummel, 2003).

Antibacterial Activity

Research has also explored the antibacterial properties of derivatives of "6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one." A novel derivative, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, was synthesized and showed promising antibacterial activity. This study not only presented a new compound with potential antibacterial applications but also contributed to understanding the molecular interactions and crystal structure of such compounds, providing insights into their mechanism of action (Ouerghi et al., 2021).

Material Science Applications

In material science, derivatives of "6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one" are used to create novel materials with unique properties. For instance, the synthesis and photochemistry of a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, a derivative of the compound , demonstrated its utility in developing materials sensitive to multiphoton-induced photolysis, suitable for in vivo applications. This application underscores the compound's role in advancing photolabile material science, which is crucial for developing responsive materials and sensors (Fedoryak & Dore, 2002).

特性

IUPAC Name |

6-bromo-8-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVBXVQQLCGEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloro-3,4-dihydroquinolin-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)

![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)

![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)